molecular formula C8H11NO2 B11918294 5-(Dimethylamino)-1,3-benzenediol

5-(Dimethylamino)-1,3-benzenediol

Cat. No.: B11918294
M. Wt: 153.18 g/mol
InChI Key: UPCBSLSRFRFVDL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1,3-benzenediol is a substituted resorcinol derivative featuring a dimethylamino group (-N(CH₃)₂) at the 5-position of the benzene ring. These analogs exhibit varied biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties, depending on their functional groups and substituent configurations .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-(dimethylamino)benzene-1,3-diol

InChI

InChI=1S/C8H11NO2/c1-9(2)6-3-7(10)5-8(11)4-6/h3-5,10-11H,1-2H3

InChI Key

UPCBSLSRFRFVDL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1,3-benzenediol can be achieved through several methods. One common approach involves the dimethylation of 1,3-benzenediol (resorcinol) using dimethylamine in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 5-(Dimethylamino)-1,3-benzenediol may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Dimethylamino)-1,3-benzenediol can undergo oxidation reactions, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the dimethylamino group can act as an activating group, facilitating reactions with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitro compounds, acidic or basic catalysts.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: 5-(Dimethylamino)-1,3-benzenediol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.

Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to form stable complexes with metal ions. It is also studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for designing molecules with therapeutic properties.

Industry: In the industrial sector, 5-(Dimethylamino)-1,3-benzenediol is used in the production of specialty chemicals, including stabilizers, antioxidants, and corrosion inhibitors. It is also employed in the manufacture of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,3-benzenediol involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form coordination complexes with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3-benzenediol core serves as a scaffold for numerous bioactive compounds. Key structural analogs and their substituents are compared below:

Table 1: Structural Comparison of 1,3-Benzenediol Derivatives
Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key References
Resveratrol (trans-isomer) (E)-Styryl (C₆H₅-CH=CH-) C₁₄H₁₂O₃ 228.24
Phaeosphaeridiol A 2′-Butenyl + 3′′-Pentene C₁₅H₁₈O₂ 230.30
Cardol 15:3 8Z,11Z,14-Pentadecatrienyl C₂₁H₃₄O₃ 334.50
Tapinarof (E)-Styryl + 2-Isopropyl C₁₇H₁₈O₃ 270.32
Panosialin D 13-Methylpentadecyl + Bis(sodium sulfate) C₂₂H₃₆O₆S₂Na₂ 518.63
5-Bromo-1,3-benzenediol Bromo (-Br) C₆H₅BrO₂ 189.01
Key Observations:
  • Resveratrol and tapinarof share a styryl group but differ in additional substituents (e.g., isopropyl in tapinarof), impacting solubility and therapeutic use .
  • Phaeosphaeridiols feature aliphatic chains, enhancing hydrophobicity and antimicrobial activity against plant pathogens .
  • Panosialins incorporate long alkyl chains and sulfate groups, enabling strong α-glucosidase and β-glucosidase inhibition .
  • Halogenated derivatives like 5-bromo-1,3-benzenediol exhibit distinct reactivity due to electron-withdrawing effects .
Table 2: Bioactivity Comparison
Compound Name Bioactivity Mechanism/Application References
Resveratrol Antioxidant, anti-inflammatory Suppresses LPS-induced inflammation in BV2 cells
Phaeosphaeridiol A Antimicrobial Inhibits Ralstonia solanacearum (plant pathogen)
Tapinarof Anti-inflammatory Treats atopic dermatitis and psoriasis
Panosialin D Enzyme inhibition Inhibits α-mannosidase and β-glucosidase
Cardol 15:3 Allergenic/structural role Component of Toxicodendron vernicifluum sap
Key Insights:
  • Resveratrol’s conjugated styryl group enables radical scavenging, but poor aqueous solubility limits bioavailability .
  • Tapinarof’s isopropyl group enhances skin permeability, making it effective in topical therapies .
  • Panosialins’ sulfate groups increase polarity, facilitating interactions with enzyme active sites .

Physicochemical Properties

  • Solubility: Hydrophobic substituents (e.g., pentadecatrienyl in cardol) reduce water solubility, whereas polar groups (e.g., sulfate in panosialins) improve it .
  • Stability : Resveratrol’s trans-isomer is more stable and bioactive than the cis-form .
  • Stereochemistry : Phaeosphaeridiols with specific diol configurations (e.g., 3′′S,4′′S-pentane diol) show moderate antimicrobial activity .

Biological Activity

5-(Dimethylamino)-1,3-benzenediol, also known as 5-Dimethylaminobenzene-1,3-diol or 5-(dimethylamino)resorcinol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

5-(Dimethylamino)-1,3-benzenediol is characterized by the presence of a dimethylamino group and hydroxyl functionalities on a benzene ring. Its chemical structure can be represented as follows:

C9H13N1O2\text{C}_9\text{H}_{13}\text{N}_1\text{O}_2

This structure contributes to its solubility and reactivity, influencing its biological interactions.

The biological activity of 5-(dimethylamino)-1,3-benzenediol can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is particularly relevant in cancer biology where oxidative stress plays a role in tumor progression.
  • Cytotoxicity Against Cancer Cells : Research has shown that 5-(dimethylamino)-1,3-benzenediol can induce apoptosis in various cancer cell lines. The compound's ability to activate caspase pathways and induce cell cycle arrest has been documented in studies involving MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells .
  • Inhibition of Angiogenesis : The compound's potential to inhibit angiogenesis—an essential process for tumor growth—has been evaluated through assays such as the Yolk Sac Membrane assay .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-(dimethylamino)-1,3-benzenediol. A summary of findings is presented in the following table:

Cell Line IC50 (µg/ml) Mechanism
MCF-712.8Induction of apoptosis via caspase activation
HeLa10.5Cell cycle arrest
HepG211.0Mitochondrial dysfunction

These values indicate that the compound has potent cytotoxic effects on these cancer cell lines at relatively low concentrations.

Case Studies

  • Apoptogenic Profile Study : A study evaluated the apoptogenic effects of various metabolites from lichen extracts containing 5-methyl-1,3-benzenediol derivatives. The results indicated a significant reduction in cell viability across several cancer lines, confirming the compound's role in inducing apoptosis .
  • Comparative Analysis with Other Compounds : In comparative studies with other anticancer agents like doxorubicin, 5-(dimethylamino)-1,3-benzenediol demonstrated similar or enhanced cytotoxicity against malignant cells while exhibiting lower toxicity towards normal cells .

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